molecular formula C11H10BNO2 B187636 (4-(Pyridin-3-yl)phenyl)boronic acid CAS No. 170230-28-1

(4-(Pyridin-3-yl)phenyl)boronic acid

Cat. No.: B187636
CAS No.: 170230-28-1
M. Wt: 199.02 g/mol
InChI Key: HYZNIURBDZXTGX-UHFFFAOYSA-N
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Description

(4-(Pyridin-3-yl)phenyl)boronic acid is an organic compound with the molecular formula C11H10BNO2. It is a boronic acid derivative that features a pyridine ring attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable complexes with transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (4-(Pyridin-3-yl)phenyl)boronic acid involves the coupling reaction of phenylboronic acid with 3-bromopyridine. This reaction typically employs a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It participates in nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed[][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce amines or alcohols[3][3].

Mechanism of Action

The mechanism of action of (4-(Pyridin-3-yl)phenyl)boronic acid primarily involves its role as a ligand in metal-catalyzed reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation, where the organic group is transferred from boron to palladium, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Pyridin-3-yl)phenyl)boronic acid is unique due to its dual aromatic system, which enhances its ability to participate in complex organic reactions. The presence of both pyridine and phenyl rings allows for greater versatility in forming stable complexes with transition metals

Properties

IUPAC Name

(4-pyridin-3-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZNIURBDZXTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CN=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597062
Record name [4-(Pyridin-3-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170230-28-1
Record name B-[4-(3-Pyridinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170230-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Pyridin-3-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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